N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-9-12(26-20-18-9)15(24)21-5-2-10(3-6-21)8-16-13(22)14(23)17-11-4-7-25-19-11/h4,7,10H,2-3,5-6,8H2,1H3,(H,16,22)(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDPREUYEWPLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and thiadiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:
Isoxazole synthesis: Hydroxylamine and α,β-unsaturated carbonyl compounds.
Thiadiazole synthesis: Thiosemicarbazide and carboxylic acids.
Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The isoxazole and thiadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the oxalamide linkage using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2.
Reduction: LiAlH4, NaBH4.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various microorganisms, including bacteria and fungi. For instance:
| Microorganism | Activity |
|---|---|
| Bacillus cereus | Strong inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Weak antifungal effect |
Studies have employed disc diffusion methods to evaluate these effects, indicating potential for development into antimicrobial agents suitable for clinical applications .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies have demonstrated that related thiadiazole compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell division. In vitro assays have shown promising results against various cancer cell lines:
| Cell Line | Percent Growth Inhibition |
|---|---|
| HCT116 | 67.55% |
| MCF7 | 59.09% |
| A549 | 56.88% |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .
Insecticidal and Repellent Activity
The compound has also demonstrated notable insecticidal properties against agricultural pests such as Plutella xylostella (diamondback moth) and repellent effects against Myzus persicae (green peach aphid). This suggests its utility in agricultural biotechnology for pest management strategies .
Mechanism of Action
The mechanism of action of “N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Thiadiazole-Piperidine Derivatives
Compound 1f (Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(3-chlorophenyl)-(RS)-alaninate)
Compound BI81533 (N-(5-methyl-1,2-oxazol-3-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide)
- Structure : Replaces the thiadiazole with a thiophene ring but retains the ethanediamide-oxazole linker.
- Properties : Molecular formula C₁₇H₂₂N₄O₃S (MW 362.45), CAS 953230-87-0 .
- Comparison: The thiophene substitution may alter electronic properties and bioactivity compared to the thiadiazole group, which is known for its electron-withdrawing effects and role in hydrogen bonding .
Oxazole-Containing Analogs
Docking Candidates from Antiviral Studies ()
- Example: [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-ethyl-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]azanium.
- Properties : Demonstrated high docking scores for antiviral targets.
- Comparison : The ethanediamide-oxazole motif is present, but the additional benzodioxin group introduces steric bulk, likely influencing target selectivity compared to the simpler thiadiazole-piperidine scaffold in the target compound .
Thiadiazole-Carbohydrazide Derivatives
4-Methyl-N’-(3-alkylpiperidin-ylidene)-1,2,3-thiadiazole-5-carbohydrazides
- Structure : Features a thiadiazole-carbohydrazide group linked to a piperidine ring.
- Properties : Reported antioxidant, antitumor, and antimicrobial activities .
- Comparison : The carbohydrazide linker may confer different hydrogen-bonding capabilities compared to the ethanediamide bridge, affecting interactions with biological targets.
Key Structural Differences
Biological Activity
N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its efficacy.
Structural Characteristics
The molecular structure of this compound can be broken down into several key components:
- Thiadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Piperidine ring : Enhances lipophilicity and facilitates interaction with biological targets.
- Oxazole group : Adds to the compound's complexity and potential biological interactions.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including the compound . Here are some significant findings:
- Cytotoxicity Studies :
- Mechanism of Action :
- Selectivity :
Other Biological Activities
In addition to anticancer properties, compounds with similar structural features have shown promise in other areas:
- Antimicrobial Activity : Thiadiazole derivatives often exhibit significant antimicrobial properties against a range of pathogens, making them candidates for further exploration in infectious disease treatment .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Aryl-1,3,4-Thiadiazoles | Contains thiadiazole ring | Anticancer activity against MCF-7 and HepG2 cells |
| N-Methylpyrrolidinone | Similar N-methyl group | Solvent and industrial applications |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial agent |
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives that included piperidine moieties. These studies demonstrated enhanced antiproliferative activity through structural modifications that improved lipophilicity and target selectivity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
